Molecular Weight & Lipophilicity Differences
The introduction of a chlorine atom at the 5-position of the aromatic ring in Ethyl 5-chloro-4-hydroxy-2-methylbenzoate results in a quantifiable increase in molecular weight (214.64 g/mol) compared to its non-chlorinated analog, ethyl 4-hydroxy-2-methylbenzoate (180.20 g/mol) . This substitution also significantly alters lipophilicity, with the chlorinated compound exhibiting a calculated LogP of 2.53 versus a lower LogP expected for the non-chlorinated version. The increased molecular weight and lipophilicity directly affect chromatographic retention times during purification and can alter the compound's partition coefficient in biphasic reactions .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 214.64 g/mol |
| Comparator Or Baseline | Ethyl 4-hydroxy-2-methylbenzoate: 180.20 g/mol |
| Quantified Difference | 34.44 g/mol increase (approx. 19%) |
| Conditions | Calculated from molecular formula C10H11ClO3 vs. C10H12O3 |
Why This Matters
This difference in physicochemical properties is critical for planning synthetic sequences and purification strategies, directly influencing solvent selection, reaction yields, and the efficiency of downstream processing.
